

# A Comparative Meta-Analysis of Ficlatuzumab Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AF299

Cat. No.: B494990

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ficlatuzumab (AV-299) is an investigational humanized IgG1 monoclonal antibody that targets hepatocyte growth factor (HGF). By binding to HGF, ficlatuzumab prevents the activation of its receptor, c-Met, a key pathway implicated in tumor growth, angiogenesis, and resistance to therapy.<sup>[1][2][3]</sup> This guide provides a meta-analysis of key clinical trials of ficlatuzumab across various cancer types, offering a comparative perspective against standard-of-care treatments. All quantitative data is summarized in structured tables, and detailed experimental protocols for cited studies are provided. Visual diagrams of the associated signaling pathway and a representative clinical trial workflow are also included.

## Mechanism of Action: The HGF/c-Met Signaling Pathway

Ficlatuzumab exerts its anti-tumor effects by disrupting the HGF/c-Met signaling cascade. HGF is the exclusive ligand for the c-Met receptor tyrosine kinase.<sup>[2][4]</sup> The binding of HGF to c-Met triggers a series of downstream signaling events, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and motility.<sup>[2][4]</sup> In many cancers, the HGF/c-Met pathway is dysregulated, contributing to aggressive tumor behavior and metastasis.<sup>[3][4]</sup> Furthermore, this pathway has been identified as a mechanism of resistance

to other targeted therapies, such as EGFR inhibitors.[2] Ficlatuzumab sequesters HGF, thereby inhibiting these downstream effects.[5]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Randomized Phase II Trial of Ficlatuzumab With or Without Cetuximab in Pan-Refractory, Recurrent/Metastatic Head and Neck Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Is there a standard of care for relapsed AML? - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Ficlatuzumab Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b494990#meta-analysis-of-ficlatuzumab-clinical-trials>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)